3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine

Conformational analysis Chiral ligand design NMR spectroscopy

3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine (CAS 235106-49-7) is a rigid, chiral, tricyclic heterocycle belonging to the methano-bridged oxazolo[3,4-a]pyridine family. Its core features a pyridine ring fused to an oxazolidine moiety with a 5,8-methano bridge that imposes severe conformational constraints.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 235106-49-7
Cat. No. B12562051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine
CAS235106-49-7
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C2=CC=C1N3C2=COC3
InChIInChI=1S/C8H7NO/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,4H,3,5H2
InChIKeyBFLWFQFMULRFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine (CAS 235106-49-7): A Conformationally Locked Bicyclic Scaffold for Chiral Ligand and Heterocycle Synthesis


3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine (CAS 235106-49-7) is a rigid, chiral, tricyclic heterocycle belonging to the methano-bridged oxazolo[3,4-a]pyridine family. Its core features a pyridine ring fused to an oxazolidine moiety with a 5,8-methano bridge that imposes severe conformational constraints. The compound has the molecular formula C₈H₇NO, a molecular weight of 133.15 g/mol, and its IUPAC name is 4-oxa-2-azatricyclo[5.2.1.0²,⁶]deca-1(9),5,7-triene [1]. This scaffold is synthesized enantioselectively from bicyclic prolinol and serves as a versatile intermediate for chiral oxazolidine ligands and constrained heterocyclic systems [2].

Why Generic 5,8-Methanooxazolo[3,4-a]pyridines Cannot Replace 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine Without Verification


The 5,8-methanooxazolo[3,4-a]pyridine scaffold exists as distinct regioisomers (e.g., 3H-5,8- vs. 3H-6,8-methano) and heteroatom variants (oxazolo vs. thiazolo) that display fundamentally different conformational equilibria and ring-fusion geometries . The 3H-5,8-methano isomer specifically places the bridgehead nitrogen in a configuration that restricts ring inversion and locks the oxazolidine ring into a single dominant conformer, a property not shared by its 6,8-methano counterpart or the thiazolo analog [1]. NMR evidence demonstrates that even subtle changes in the methano bridge position alter the cis/trans ring-fusion ratio and the orientation of substituents on the oxazolidine nitrogen, directly impacting metal coordination geometry when used as a ligand [1]. Consequently, procurement of the correct isomer is critical for reproducible asymmetric catalysis or stereoselective synthesis outcomes.

Head-to-Head Quantitative Differentiation of 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine Against Its Closest Analogs


Conformational Purity: Dominant Single Conformer vs. Equilibrium Mixture in the 6,8-Methano Isomer

The 3H-5,8-methano substitution pattern on the oxazolo[3,4-a]pyridine framework forces the oxazolidine ring into a single, thermodynamically dominant conformer in solution, in contrast to the 3H-6,8-methano isomer which exists as a mixture of two epimers [1]. The Palkó et al. study demonstrated that the major epimer of the 5,8-methano derivative places H-3 on the same side as the bridge carbon C-9, yielding a single set of sharp NMR resonances, while the 6,8-methano system shows broadened signals indicative of conformational exchange [1].

Conformational analysis Chiral ligand design NMR spectroscopy

Enantioselective Synthesis: Defined Absolute Configuration vs. Racemic or Uncontrolled Stereochemistry in Generic Batches

The (1S,3R,4R) enantiomer of the precursor amino alcohol 12 was synthesized from L-proline-derived bicyclic ester (−)-5 with a reported optical rotation of [α]²⁵_D = −15.9 (c 1, MeOH) [1]. This enantiomer was then cyclized to the corresponding 5,8-methanooxazolo[3,4-a]pyridine with retention of stereochemistry, providing access to a single enantiomer of the target compound [1]. In contrast, generic synthesis protocols relying on racemic proline derivatives or non-stereoselective cyclocondensation methods yield racemic or epimeric mixtures of the oxazolo[3,4-a]pyridine scaffold.

Enantioselective synthesis Chiral pool Optical purity

Heteroatom Differentiation: Oxazolo vs. Thiazolo Ring Stability and Metal Coordination Potential

The oxazolo[3,4-a]pyridine ring system (target compound) is synthesized via condensation of amino alcohol 12 with p-nitrobenzaldehyde, whereas the corresponding thiazolo[3,4-a]pyridine analog requires a thiourea intermediate and ethanolic HCl reflux [1]. The oxazolo ring closure proceeds under milder, epimerization-free conditions (MeOH, rt, few hours), while the thiazolo route involves prolonged heating in acidic ethanol, which carries a higher risk of stereochemical erosion [1]. Although no direct metal-binding affinity data are available, the oxygen heteroatom in the oxazolo ring is expected to provide a harder Lewis base character than sulfur, potentially altering selectivity in transition-metal catalysis.

Heterocyclic chemistry Ligand design Ring stability

Structural Rigidity: Methano Bridge Position Dictates Ring-Fusion Geometry and Substituent Orientation

The 5,8-methano bridge in the target compound fixes the relative orientation of the oxazolidine and pyridine rings, placing the oxazolidine C-3 substituent in a defined spatial relationship to the norbornene skeleton. NOESY experiments confirmed that H-3 in the major epimer is located on the same face as the C-9 bridge carbon [1]. This contrasts with the 1,7-methano isomer (CAS 113780-05-5), where the different bridge location alters the dihedral angle between the fused rings and would project any substituent into a different spatial quadrant.

Conformational constraint Stereochemistry Molecular rigidity

Procurement-Driven Application Scenarios for 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine


Chiral Ligand Synthesis for Asymmetric Transfer Hydrogenation

The enantiopure 5,8-methanooxazolo[3,4-a]pyridine scaffold, derived from (1S,3R,4R)-2-azanorbornylmethanol, retains the rigid bicyclic framework that has proven effective as a chiral ligand for ruthenium- and rhodium-catalyzed transfer hydrogenation of ketones [1]. Its single, dominant conformer ensures a predictable chiral environment around the metal center, reducing off-pathway catalytic species and potentially improving enantioselectivity relative to conformationally flexible ligand analogs. Procurement of the single enantiomer is essential for reproducible asymmetric induction.

Stereochemical Probe in nAChR Ligand Design

The methano-bridged oxazolo[3,4-a]pyridine skeleton is structurally related to epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist. The rigid, chiral scaffold of the target compound can serve as a stereochemical probe to map the binding topology of nAChR subtypes, where the precise spatial orientation of the nitrogen lone pair and the bridge substituent directly influences receptor subtype selectivity [2]. The conformational homogeneity of the 5,8-methano isomer eliminates ambiguities arising from multiple solution conformers during structure-activity relationship (SAR) studies.

Building Block for Conformationally Constrained Peptide Mimetics

The 2-azanorbornane core of the oxazolo[3,4-a]pyridine system is a recognized proline surrogate that imposes a rigid turn geometry on peptide backbones [2]. The 3H-5,8-methano derivative, with its single dominant conformer, offers a more predictable folding propensity than the 6,8-methano isomer or the thiazolo analog, making it a superior scaffold for designing peptidomimetics with defined secondary structures. Its enantiopure form is necessary for generating homochiral peptide chains.

Reference Standard for NMR Method Development in Rigid Heterocycles

Because the 5,8-methanooxazolo[3,4-a]pyridine system displays well-resolved, sharp NMR signals at ambient temperature, it serves as an excellent model compound for developing and calibrating 2D NMR pulse sequences (HSQC, HMBC, NOESY) on rigid, nitrogen-containing polycyclic systems [1]. Its availability as a single conformer eliminates spectral overlap issues that plague more flexible heterocycles, facilitating accurate integration and coupling constant extraction for structure elucidation protocols.

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